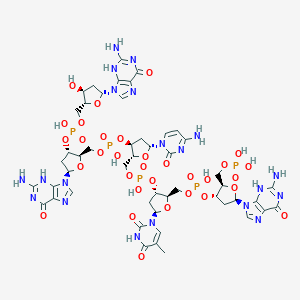
6-Acetylpicolinonitrile
Vue d'ensemble
Description
6-Acetylpicolinonitrile is a chemical compound with the CAS Number: 159307-02-5 and a molecular weight of 146.15 . It is a solid substance and is used as an intermediate in the synthesis of other drugs .
Molecular Structure Analysis
The molecular structure of 6-Acetylpicolinonitrile is represented by the linear formula C8H6N2O . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
While 6-Acetylpicolinonitrile is known to be used in the synthesis of other drugs , specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
6-Acetylpicolinonitrile is a solid substance . It has a molecular weight of 146.15 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
- Scientific Field : Chemistry
- Summary of the Application : 6-Acetylpicolinonitrile is a synthetic reagent used in the preparation of iminopyridine oxazoline cobalt complexes . These complexes are used as catalysts for enantioselective hydroboration of disubstituted aryl alkenes .
- Results or Outcomes : The use of these complexes as catalysts can lead to the enantioselective hydroboration of disubstituted aryl alkenes . This is a significant outcome as it allows for the selective synthesis of chiral compounds, which are important in many areas of chemistry, including the development of pharmaceuticals .
Safety And Hazards
Orientations Futures
Specific future directions for research or applications involving 6-Acetylpicolinonitrile are not provided in the search results. As an intermediate in drug synthesis , its use may continue to evolve with advancements in pharmaceutical research and development.
Relevant Papers While the search results mention that there are peer-reviewed papers related to 6-Acetylpicolinonitrile , specific papers or their content are not provided in the search results. Therefore, a detailed analysis of relevant papers is not possible based on the current information.
Propriétés
IUPAC Name |
6-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIQDJPKUDAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570184 | |
| Record name | 6-Acetylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpicolinonitrile | |
CAS RN |
159307-02-5 | |
| Record name | 6-Acetylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
